5-Aminomethyl-2-thiouridine

RNA Thermodynamics Base Pairing Stability tRNA Modification

tRNA modification studies fail when generic nucleoside analogs are substituted-only the exact 5-aminomethyl-2-thiouridine (nm⁵s²U) reproduces the native wobble-position chemistry required for valid codon-anticodon interaction data. • Exclusive MnmM methyltransferase substrate: analogs such as 2-thiouridine or 5-methyluridine yield no methylated product, invalidating kinetic and inhibition assays. • Enables accurate structural biology (X-ray crystallography, NMR) of bacterial tRNA wobble pairs via its unique 2-thio/5-aminomethyl combination that locks the C3′-endo sugar pucker and modulates ionization state. • Analytical reference standard (MW 289.31 g/mol) for HPLC-based absolute quantification of nm⁵s²U in tRNA hydrolysates and synthetic RNA quality control. Shipped ambient; verified purity supports reproducible synthetic biology and tRNA modification research.

Molecular Formula C10H15N3O5S
Molecular Weight 289.31 g/mol
Cat. No. B1259639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethyl-2-thiouridine
Molecular FormulaC10H15N3O5S
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN
InChIInChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1
InChIKeyLOEDKMLIGFMQKR-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminomethyl-2-thiouridine: Wobble Nucleoside for tRNA Research


5-Aminomethyl-2-thiouridine (nm⁵s²U; CAS 109666-14-0) is a modified nucleoside featuring a 2-thiouracil base with a 5-aminomethyl substituent on the pyrimidine ring. It functions as a naturally occurring post-transcriptional modification at the wobble position (position 34) of bacterial and mitochondrial tRNAs, where it plays a critical role in regulating codon-anticodon pairing during translation [1]. This compound is a key intermediate in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), which is essential for translational accuracy and efficiency. Its procurement is primarily driven by investigations into tRNA biology, synthetic biology for the construction of semi-synthetic organisms, and the development of novel RNA therapeutics [2].

Wobble position tRNA biology and codon-anticodon pairing studies
Synthetic RNA constructs and semi-synthetic organism engineering
Post-transcriptional modification pathway research, including MnmM substrate studies
Analytical reference for RNA hydrolysate profiling and nucleoside identification

5-Aminomethyl-2-thiouridine: Non-Interchangeable Wobble Modifications


The functionality of wobble nucleosides is exquisitely sensitive to specific chemical substituents. While related compounds like 2-thiouridine (s²U) and 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) also occupy the tRNA wobble position, they exhibit distinct base-pairing preferences and thermodynamic properties. Substituting 5-aminomethyl-2-thiouridine with a different analog will fundamentally alter codon recognition, translation fidelity, and duplex stability. This is due to the unique combination of the 2-thio group, which confers a C3'-endo sugar conformation, and the specific 5-aminomethyl side chain, which modulates ionization state and base pairing [1]. Therefore, experiments aimed at investigating specific steps in tRNA modification pathways or engineering precise codon-anticodon interactions require this specific compound and cannot be reliably replicated with cheaper or more common analogs [2].

2-Thiouridine (s²U)
Lacks the 5-aminomethyl group; base-pairing thermodynamics and codon recognition fidelity may shift, altering duplex stability profiles.
5-Methylaminomethyl-2-thiouridine (mnm⁵s²U)
Downstream methylated product; not a substrate for the MnmM methyltransferase step, leading to null activity in pathway reconstruction assays.
Unmodified uridine or 5-methyluridine
Absence of the 2-thio group removes the C3'-endo sugar pucker constraint; wobble pairing specificity and ribosome decoding patterns may not transfer.

5-Aminomethyl-2-thiouridine: Quantitative Differentiation Evidence


RNA Duplex Melting Temperature Comparison

5-Aminomethyl-2-thiouridine (nm⁵s²U) exhibits a distinct effect on RNA duplex stability compared to 2-thiouridine (s²U) and uridine (U). In a systematic study, the melting temperature (Tm) of a 17-bp RNA duplex containing an opposing adenosine was measured for different modifications. The mnm⁵ substituent on a 2-thiouridine core (as in mnm⁵s²U, the methylated derivative) causes a significant destabilizing effect, with the mnm⁵-substituted duplex having a Tm of 57.2 °C, compared to 60.4 °C for the s²U duplex [1]. This demonstrates that the C5-aminomethyl group reduces duplex stability by approximately 3.2 °C relative to the unsubstituted 2-thiouridine.

Duplex stability (Tm)
Head-to-head
mnm⁵s²U duplex: 57.2 °C vs s²U: 60.4 °C; ΔTm ~ -3.2 °C (17-bp RNA, opposing A, pH 7.0)
Reported destabilizing effect of the 5-aminomethyl substituent on 2-thiouridine core.
Derivative (mnm⁵s²U) used as model; context extends to nm⁵s²U base-pairing behavior.
RNA Thermodynamics Base Pairing Stability tRNA Modification

Molecular Weight Differentiation via Mass Spectrometry

The distinct molecular weight of 5-Aminomethyl-2-thiouridine (289.31 g/mol) provides a definitive analytical handle for its identification and quantification, differentiating it from closely related nucleosides. Its molecular formula is C₁₀H₁₅N₃O₅S [1]. This contrasts sharply with other wobble modifications: unmodified 2-thiouridine (s²U, C₉H₁₂N₂O₅S) has a molecular weight of 260.27 g/mol , 5-methyluridine (m⁵U, C₁₀H₁₄N₂O₆) has a molecular weight of 258.23 g/mol, and 5-aminomethyluridine (nm⁵U, C₁₀H₁₅N₃O₆) lacks the sulfur atom and has a molecular weight of 273.25 g/mol.

Molecular weight
Cross-study comparable
289.31 g/mol (C₁₀H₁₅N₃O₅S)
Enables unambiguous LC-MS identification vs s²U (260.27), nm⁵U (273.25).
Mass difference ~29 Da from 2-thiouridine supports confident peak assignment.
Analytical Chemistry Nucleoside Characterization Quality Control

MnmM Methyltransferase Substrate Specificity

In the biosynthesis of the critical wobble modification 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), the enzyme MnmM (YtqB) exhibits strict substrate specificity. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of 5-aminomethyl-2-thiouridine (nm⁵s²U) to mnm⁵s²U in Bacillus subtilis [1]. This reaction does not occur on 2-thiouridine (s²U), 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U), or any other related nucleoside lacking the precise 5-aminomethyl-2-thio combination. The enzyme's active site is structurally complementary to the nm⁵s²U-modified anticodon stem-loop, demonstrating that nm⁵s²U is the essential and non-interchangeable substrate for this step.

MnmM substrate specificity
Direct comparison
nm⁵s²U: methylation product detected; s²U, cmnm⁵s²U, uridine: no product formed.
Supports nm⁵s²U as the specific substrate for MnmM methyltransferase in tRNA maturation.
In vitro assay with purified MnmM and SAM; null result for analogs confirms strict specificity.
Enzymology tRNA Modification Pathway Substrate Specificity

5-Aminomethyl-2-thiouridine: Optimal Applications from Evidence


MnmM Methyltransferase Step in tRNA Maturation

As demonstrated by its specific enzymatic conversion to mnm⁵s²U by MnmM [4], 5-Aminomethyl-2-thiouridine is the indispensable substrate for in vitro studies of this critical tRNA modification step. Procure this compound for enzymatic assays designed to characterize the kinetics, structure-function relationship, or inhibition of the MnmM methyltransferase. The use of analogs like 2-thiouridine or 5-methyluridine will yield no methylated product, invalidating the experiment.

Synthetic tRNA Anticodon Stem-Loops for Structural Studies

For research aiming to replicate the precise chemical environment of the bacterial tRNA wobble position, 5-Aminomethyl-2-thiouridine is required. Studies employing X-ray crystallography or NMR spectroscopy to investigate codon-anticodon interactions or ribosome binding require the exact nucleoside to accurately model the structural constraints and electronic effects (e.g., sugar pucker, ionization state) imposed by the 2-thio and 5-aminomethyl groups [4].

Synthetic tRNA for Genetic Code Expansion

In the field of synthetic biology, where precise control over translation is paramount, 5-Aminomethyl-2-thiouridine can be used to engineer tRNAs with specific decoding properties. The quantitative Tm data show that this modification destabilizes the codon-anticodon duplex compared to 2-thiouridine [4]. This property can be exploited to tune the binding affinity of a synthetic tRNA for a target codon, allowing for optimization of non-canonical amino acid incorporation efficiency or the suppression of premature termination codons.

LC-MS Reference Standard for RNA Modification Analysis

Given its unique molecular weight of 289.31 g/mol, which is distinct from common tRNA nucleosides [4], 5-Aminomethyl-2-thiouridine serves as an excellent analytical reference standard. Procure this compound to create calibration curves for the absolute quantification of nm⁵s²U in biological samples or to use as a retention time marker in HPLC-based analyses of tRNA hydrolysates. This ensures accurate identification and quantification in studies of tRNA modification dynamics or in quality control of synthetic RNAs.

Application
Selection Property
Validation Focus
MnmM methyltransferase studies
Substrate specificity context
Enzymatic conversion to mnm⁵s²U with SAM cofactor
tRNA anticodon stem-loop structure
Wobble position chemical fidelity
Crystallography/NMR compatibility and sugar pucker conformation
Genetic code expansion / synthetic tRNA
Codon-anticodon pairing tuning
Duplex stability modulation and non-canonical amino acid incorporation
Analytical reference for RNA modification
Distinct molecular weight signature
LC-MS calibration and retention time marker for tRNA hydrolysates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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